

Application Notes and Protocols: 3-Trimethylsilyl-2-oxazolidinone in Nucleoside and Nucleotide Chemistry

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Compound of Interest

Compound Name: 3-Trimethylsilyl-2-oxazolidinone

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Introduction

3-Trimethylsilyl-2-oxazolidinone (TMSO) is a powerful silylating agent employed in the synthesis of nucleosides and their analogues. As the demand for modified nucleosides in antiviral and anticancer drug development continues to grow, efficient and selective synthetic methods are of paramount importance. TMSO serves as a crucial reagent in the Vorbrüggen (silyl-Hilbert-Johnson) reaction, a cornerstone of modern nucleoside chemistry. This reaction facilitates the stereoselective formation of the β -anomer of nucleosides, a critical feature for their biological activity.

These application notes provide a comprehensive overview of the role of TMSO in nucleoside synthesis, including detailed experimental protocols and quantitative data to guide researchers in this field.

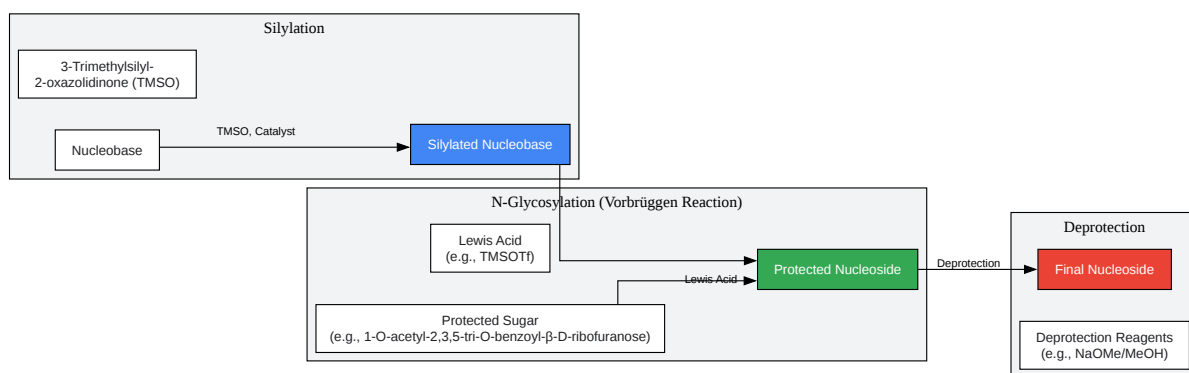
Core Application: Silylation of Nucleobases for Vorbrüggen N-Glycosylation

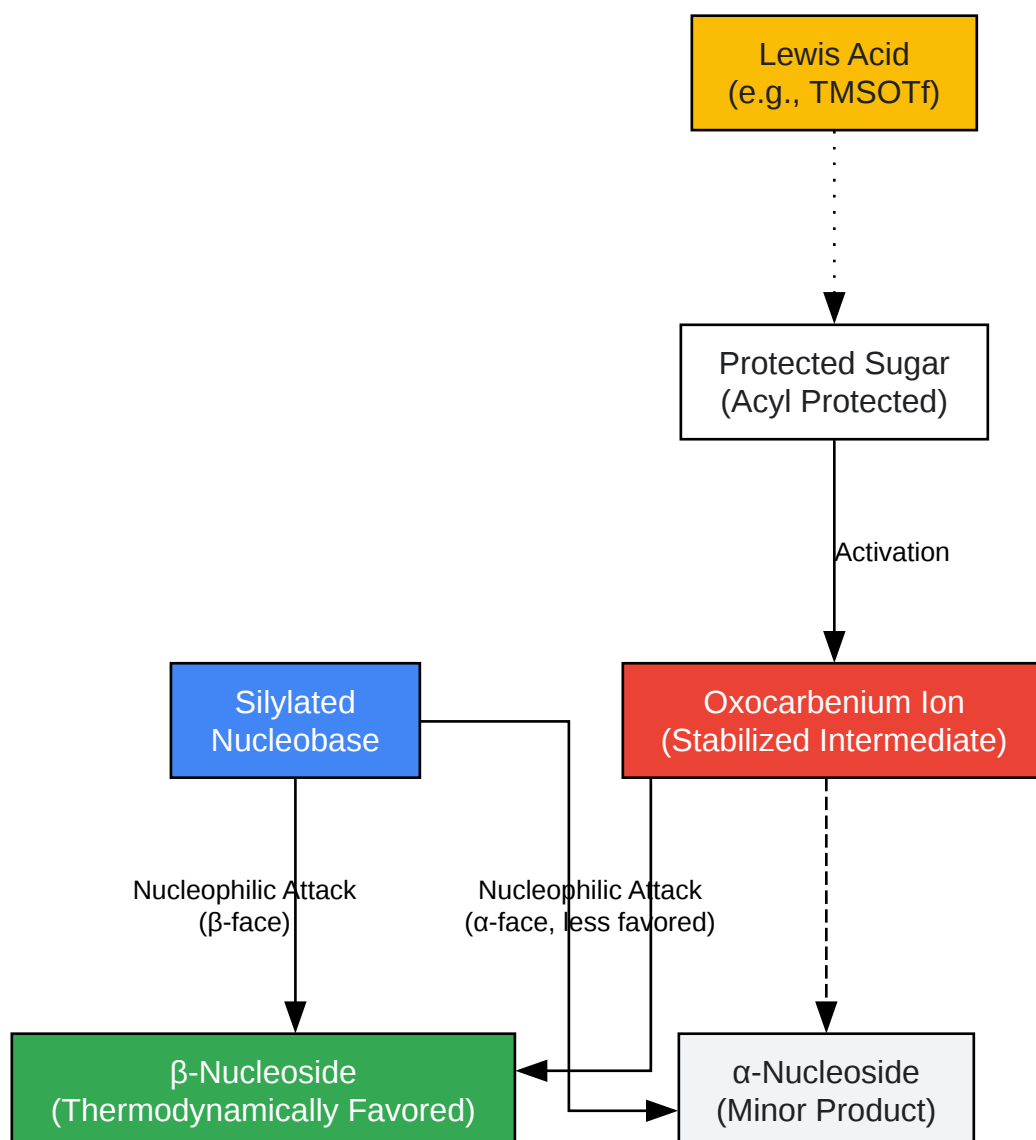
The primary application of **3-trimethylsilyl-2-oxazolidinone** in nucleoside chemistry is the silylation of heterocyclic nucleobases (purines and pyrimidines). Silylation increases the nucleophilicity of the nitrogen atoms within the nucleobase and enhances its solubility in

organic solvents, thereby facilitating the subsequent N-glycosylation reaction with a protected sugar derivative. The Vorbrüggen reaction typically employs a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to activate the sugar component.

Reaction Workflow

The overall workflow for nucleoside synthesis using a silylating agent like TMSO involves three main stages: silylation of the nucleobase, the Lewis acid-catalyzed N-glycosylation, and subsequent deprotection of the resulting nucleoside.





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